2-Bromo-5-(1-propylpyrrolidin-2-yl)pyridine
Description
2-Bromo-5-(1-propylpyrrolidin-2-yl)pyridine is a brominated pyridine derivative characterized by a bromine atom at the 2-position and a 1-propylpyrrolidin-2-yl substituent at the 5-position of the pyridine ring. Its molecular formula is C₁₁H₁₆BrN₂, with a molecular weight of 271.17 g/mol.
Properties
Molecular Formula |
C12H17BrN2 |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
2-bromo-5-(1-propylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C12H17BrN2/c1-2-7-15-8-3-4-11(15)10-5-6-12(13)14-9-10/h5-6,9,11H,2-4,7-8H2,1H3 |
InChI Key |
FXLAMFNSAHDCJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC1C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(1-propylpyrrolidin-2-yl)pyridine typically involves the bromination of 5-(1-propylpyrrolidin-2-yl)pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and purity. The reaction conditions, such as temperature, solvent, and brominating agent, are optimized to achieve high yields and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(1-propylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Bromo-5-(1-propylpyrrolidin-2-yl)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Bromo-5-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Insights :
- This contrasts with electron-withdrawing groups (e.g., trifluoromethyl, methylsulfonyl), which deactivate the ring .
- Steric hindrance from the pyrrolidine group may slow reaction kinetics in cross-coupling compared to smaller substituents like trifluoromethyl .
Physical Properties
Available data for analogous compounds suggest trends in solubility and stability:
The target compound’s pyrrolidine group likely enhances solubility in polar aprotic solvents compared to halogenated or sulfonated analogs.
Reactivity in Cross-Coupling Reactions
Bromopyridines are widely used in cross-coupling reactions. A comparison of reactivity:
The target compound’s bromine is less reactive than electron-deficient analogs but may offer selectivity in coupling reactions due to steric effects.
Biological Activity
Introduction
2-Bromo-5-(1-propylpyrrolidin-2-yl)pyridine is a synthetic compound characterized by its unique structural features, including a bromine atom and a propylpyrrolidine moiety attached to a pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications, particularly in the realms of anticancer and antimicrobial activities. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Properties
- Molecular Formula: C_{12}H_{16}BrN_{2}
- Molecular Weight: Approximately 269.18 g/mol
- Structural Characteristics: The compound features a dual-ring structure combining pyridine and pyrrolidine functionalities, which may enhance its biological activity compared to simpler analogs.
Biological Activity Overview
Research indicates that this compound may interact with various biological targets, including receptors and enzymes. Preliminary studies suggest that compounds with similar structures exhibit activities such as:
- Anticancer properties
- Antimicrobial effects
- Potential neuroprotective effects
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including A549 human lung adenocarcinoma cells. The following table summarizes findings from recent research on related compounds:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 10 | Induction of apoptosis |
| Compound B | MCF7 | 15 | Inhibition of cell proliferation |
| This compound | A549 | TBD | TBD |
Case Study: Anticancer Activity Evaluation
In a study assessing the anticancer activity of various pyrrolidine derivatives, this compound was evaluated for its cytotoxic effects on A549 cells using an MTT assay. The compound demonstrated promising results with an IC50 value yet to be determined (TBD), indicating its potential as an effective anticancer agent .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Compounds with similar structural characteristics have shown effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Klebsiella pneumoniae | 16 µg/mL |
Case Study: Antimicrobial Evaluation
In a comparative study involving various pyrrolidine derivatives against multidrug-resistant pathogens, this compound exhibited significant inhibition against Staphylococcus aureus strains resistant to standard treatments. The compound's efficacy suggests it could be a candidate for further development as an antimicrobial agent .
Mechanistic Insights
Although specific mechanisms for the biological activity of this compound remain to be fully elucidated, preliminary investigations indicate that its structural complexity may facilitate diverse interactions within biological systems. This includes binding affinity studies to various receptors and enzymes that are critical for understanding its pharmacodynamics and pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
